molecular formula C22H27N5O B2712934 (E)-3-phenyl-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one CAS No. 898434-59-8

(E)-3-phenyl-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2712934
CAS No.: 898434-59-8
M. Wt: 377.492
InChI Key: BZIPWLUTUOEIDI-FMIVXFBMSA-N
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Description

The compound “(E)-3-phenyl-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one” is a novel chemical entity. It is related to a series of compounds that were designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Scientific Research Applications

Therapeutic Applications

Piperazine derivatives are critical in the rational design of drugs, showcasing versatility in therapeutic uses. These compounds find applications as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The modification of the substitution pattern on the piperazine nucleus significantly influences the medicinal potential of the resultant molecules, indicating their broad utility in drug development for various diseases (Rathi, Syed, Shin, & Patel, 2016).

Antimicrobial and Antiparasitic Activities

Piper species, from which piperazine derivatives can be isolated, have shown antimicrobial and antiparasitic activities. Essential oils from Piper species possess antimicrobial properties against fungi and bacteria and antiprotozoal activities against Leishmania spp., Plasmodium spp., and Trypanosoma spp. These findings contribute to the rational and economic exploration of Piper species for developing natural sources to treat human diseases (da Silva et al., 2017).

Anti-Tuberculosis Activity

Piperazine and its analogues have been explored for their anti-mycobacterial activity, particularly against Mycobacterium tuberculosis (MTB). Several piperazine-based compounds display potent activity against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of MTB. The structure-activity relationship (SAR) studies on these compounds are instrumental for medicinal chemists to design safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Anticancer Research

The exploration of piperazine-based molecules extends to anticancer research, where modifications to the piperazine ring can significantly impact the pharmacokinetic and pharmacodynamics factors of the resulting molecules. This flexibility makes piperazines a promising scaffold for the discovery of drug-like elements in cancer therapy (Rathi et al., 2016).

Properties

IUPAC Name

(E)-3-phenyl-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O/c28-22(12-9-19-7-3-1-4-8-19)27-17-15-26(16-18-27)21-11-10-20(23-24-21)25-13-5-2-6-14-25/h1,3-4,7-12H,2,5-6,13-18H2/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIPWLUTUOEIDI-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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